5-Chloro-3-nitropicolinaldehyde

Description

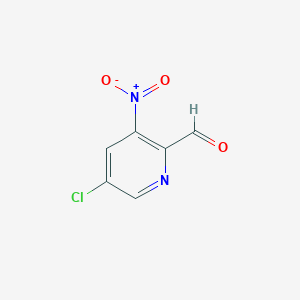

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRAYZCNSPVZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-nitropicolinaldehyde: Properties, Reactivity, and Synthetic Applications

Abstract

5-Chloro-3-nitropicolinaldehyde stands as a pivotal heterocyclic building block, strategically important for professionals in pharmaceutical drug discovery and agrochemical development. Its unique trifunctionalized pyridine scaffold, featuring an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and a versatile chloro substituent, offers a rich platform for complex molecular engineering. This guide provides an in-depth analysis of its core chemical properties, predicted spectroscopic profile, and electronic landscape. We furnish detailed, field-proven protocols for its key synthetic transformations—oxidation, reduction, and reductive amination—highlighting its utility in constructing diverse chemical libraries. Furthermore, this document addresses critical safety and handling procedures and proposes a logical synthetic pathway for its preparation, delivering a comprehensive technical resource for researchers and drug development professionals.

Introduction: The Strategic Value of a Trifunctionalized Pyridine Scaffold

In modern medicinal chemistry, the pyridine ring is a privileged scaffold due to its presence in numerous approved drugs and its ability to engage in hydrogen bonding and other key biological interactions. The strategic functionalization of this ring system is paramount for modulating physicochemical properties and achieving target-specific activity. 5-Chloro-3-nitropicolinaldehyde (also known as 5-Chloro-3-nitropyridine-2-carboxaldehyde) emerges as a highly valuable intermediate precisely because of its calculated arrangement of functional groups.

The aldehyde at the C2 position serves as a versatile handle for a multitude of classic and contemporary organic transformations, including condensations, reductive aminations, and Wittig-type reactions. The nitro group at C3, a potent electron-withdrawing group, significantly influences the reactivity of the entire ring system, activating it for certain nucleophilic substitutions while deactivating it towards electrophilic attack[1]. Finally, the chlorine atom at C5 provides a crucial vector for late-stage diversification, commonly exploited in transition-metal-catalyzed cross-coupling reactions. This combination makes the molecule an ideal starting point for building libraries of novel compounds with potential biological activity in drug discovery and for producing specialty agrochemicals[2].

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective application.

Core Physicochemical Properties

The fundamental properties of 5-Chloro-3-nitropicolinaldehyde are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [3] |

| Synonyms | 5-Chloro-3-nitropyridine-2-carboxaldehyde | [3] |

| CAS Number | 1086838-13-2 | [3] |

| Molecular Formula | C₆H₃ClN₂O₃ | [3] |

| Molecular Weight | 186.55 g/mol | [3] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | 69-70 °C | [3] |

| Solubility | Low in water; Soluble in CH₂Cl₂, CHCl₃ (Predicted) | N/A |

Predicted Spectroscopic Data

2.2.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be simple and highly informative, showing two distinct aromatic protons and the aldehyde proton.

-

δ ~10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.

-

δ ~8.9 ppm (d, J ≈ 2.5 Hz, 1H): This doublet is assigned to the proton at the C4 position of the pyridine ring. It appears far downfield due to the deshielding effects of the adjacent electron-withdrawing nitro group and the ring nitrogen. It will show a small coupling to the C6 proton.

-

δ ~8.6 ppm (d, J ≈ 2.5 Hz, 1H): This doublet is assigned to the proton at the C6 position. It is deshielded by the ring nitrogen and the adjacent chloro group. It will show a small coupling to the C4 proton.

2.2.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will reflect the electron-deficient nature of the ring and the presence of the carbonyl group.

| Carbon Environment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Aldehyde) | 185 - 195 | Typical range for aromatic aldehydes[4]. |

| C5 (C-Cl) | 148 - 152 | Attached to an electronegative chlorine atom. |

| C4 | 140 - 145 | Adjacent to the strongly deshielding nitro group. |

| **C3 (C-NO₂) ** | 145 - 150 | Attached to the electronegative nitro group. |

| C6 | 125 - 130 | Influenced by the ring nitrogen and adjacent chlorine. |

| C2 (C-CHO) | 152 - 156 | Attached to the aldehyde and adjacent to the ring nitrogen. |

2.2.3 Predicted Key FTIR Absorptions (Solid, KBr Pellet)

The IR spectrum will clearly show the characteristic stretches for the aldehyde and nitro functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (Aldehyde) | 2820 - 2880 and 2720 - 2780 | C-H Stretch (Fermi doublet)[5] |

| C=O (Aldehyde) | 1700 - 1720 | C=O Stretch (Aromatic)[5] |

| N=O (Nitro) | 1520 - 1560 and 1340 - 1380 | Asymmetric and Symmetric Stretch[5] |

| C=C, C=N (Aromatic) | 1550 - 1600 | Ring Stretching |

2.2.4 Predicted Mass Spectrum (EI)

Electron impact mass spectrometry would be expected to show a prominent molecular ion peak.

-

m/z 186/188: This pair of peaks represents the molecular ion (M⁺) and its isotope peak (M⁺+2) in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

m/z 157/159: Loss of the formyl radical (-CHO).

-

m/z 140: Loss of the nitro group (-NO₂).

Chemical Reactivity and Electronic Landscape

The synthetic utility of 5-Chloro-3-nitropicolinaldehyde is dictated by the interplay of its three functional groups. The strongly electron-withdrawing nitro group and the electronegative chlorine atom render the pyridine ring highly electron-deficient. This electronic environment is key to its reactivity.

-

Aldehyde Group (C2): This is the primary site for nucleophilic attack. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by nucleophiles. This is the handle for building molecular complexity.

-

Nitro Group (C3): This group dominates the electronic character of the ring. Its powerful -I (inductive) and -R (resonance) effects pull electron density away from the aromatic system. This deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution (SₙAr), particularly at the C4 and C6 positions, should a suitable leaving group be present.

-

Chloro Group (C5): The chlorine atom serves as a key site for diversification, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). It also contributes to the overall electron-deficient nature of the ring.

Caption: Molecular structure and key reactivity zones.

Proposed Synthetic Pathway

While specific preparations are proprietary or scattered in patent literature, a chemically sound and logical synthesis can be proposed based on established transformations. The most direct route involves the selective oxidation of the corresponding primary alcohol, (5-chloro-3-nitropyridin-2-yl)methanol.

Caption: Proposed multi-step synthesis workflow.

Protocol: Selective Oxidation of (5-Chloro-3-nitropyridin-2-yl)methanol

This protocol describes a representative laboratory-scale oxidation using Pyridinium Chlorochromate (PCC), a mild oxidant suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid[6].

Self-Validating System & Causality: The choice of PCC is deliberate. Stronger oxidants like KMnO₄ or Jones reagent would likely lead to the carboxylic acid. PCC, buffered slightly with silica gel or celite, provides a controlled environment that stops the reaction at the aldehyde stage. The reaction is monitored by Thin Layer Chromatography (TLC), providing a direct visual confirmation of the consumption of the starting material (alcohol) and the appearance of the product (aldehyde), which will have a different Rf value.

Methodology:

-

Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 200 mL).

-

Reagent Addition: Add Pyridinium Chlorochromate (PCC, 1.5 equivalents) and a small amount of silica gel (approx. weight equivalent to PCC) to the DCM with vigorous stirring. The silica helps to buffer the reaction and simplify workup.

-

Substrate Addition: Dissolve (5-chloro-3-nitropyridin-2-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirring PCC suspension in one portion.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored every 15-30 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The appearance of a new, typically higher-Rf spot corresponding to the aldehyde product should be observed. The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and stir for 15 minutes.

-

Filtration: Pass the entire mixture through a short plug of silica gel or Florisil®, eluting with additional diethyl ether. This step is crucial to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel if necessary.

Application in Synthetic Protocols

The true value of 5-Chloro-3-nitropicolinaldehyde lies in its application as a versatile starting material. Below are detailed protocols for its most common and impactful transformations.

Caption: Core synthetic transformations of the title compound.

Protocol: Oxidation to 5-Chloro-3-nitropicolinic Acid

Expertise & Causality: This protocol utilizes a strong oxidizing agent (Jones reagent) to ensure complete conversion of the aldehyde to the carboxylic acid[7]. The reaction is performed in acetone, which is relatively inert to the oxidant but effectively solubilizes the substrate. The color change from orange/brown (Cr⁶⁺) to green (Cr³⁺) provides an intrinsic visual endpoint for the reaction.

Methodology:

-

Setup: Dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 equivalent) in acetone (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

Titration: Prepare Jones reagent by dissolving chromium trioxide in sulfuric acid and water. Add the Jones reagent dropwise to the stirring solution. Maintain the temperature below 10 °C.

-

Monitoring: Continue addition until a faint orange/brown color persists, indicating a slight excess of the oxidant. The reaction is typically rapid.

-

Quenching: Quench the excess oxidant by the careful addition of isopropanol until the green color of Cr³⁺ is dominant.

-

Workup: Remove the acetone under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate in vacuo to yield the crude carboxylic acid, which can be purified by recrystallization.

Protocol: Reduction to (5-Chloro-3-nitropyridin-2-yl)methanol

Expertise & Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones but will not reduce the nitro group or the aromatic ring under these conditions[8]. Methanol is an excellent solvent that also serves to protonate the resulting alkoxide intermediate.

Methodology:

-

Setup: Dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 equivalent) in methanol (20 volumes) in a flask cooled to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (hydrogen) may be observed.

-

Reaction: Stir the reaction at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6).

-

Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol, which can be purified by flash chromatography.

Protocol: Reductive Amination for Amine Library Synthesis

Expertise & Causality: This is a cornerstone reaction in medicinal chemistry for generating amine libraries. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reducing agent here; it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion, driving the reaction to completion.

Methodology:

-

Setup: In a vial, dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 equivalent) and a primary amine of choice (1.1 equivalents) in dichloroethane (DCE) or tetrahydrofuran (THF).

-

Imine Formation: Add a few drops of acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the mixture.

-

Reaction: Stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The resulting secondary amine can be purified by flash chromatography or preparative HPLC.

Safety, Handling, and Storage

As a nitroaromatic compound, 5-Chloro-3-nitropicolinaldehyde requires careful handling. The nitro group makes it potentially flammable and oxidizing [].

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents.

-

Fire: In case of fire, use dry chemical, carbon dioxide, or foam extinguishers. The compound may combust or explode if exposed to a heat source or during a violent reaction [].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

5-Chloro-3-nitropicolinaldehyde is a high-potential, multi-faceted chemical tool for the advanced synthesis of novel compounds. Its well-defined reactive sites—the aldehyde for chain extension, the chloro group for cross-coupling, and the nitro group for electronic modulation—provide a robust and predictable platform for chemical innovation. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this valuable building block into their drug discovery and material science programs, enabling the efficient and logical construction of complex molecular architectures.

References

-

MySkinRecipes. (n.d.). 5-Chloro-3-nitropicolinaldehyde. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Chloro-3-nitropyridine-2-carboxaldehyde. Retrieved from [Link]

-

American Elements. (n.d.). 5-Chloro-3-nitropicolinaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: Cinnamaldehyde. Org. Synth. Coll. Vol. 6, 283. Retrieved from [Link]

- Maddaluno, J. et al. (2013). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. In Comprehensive Organic Synthesis II (Second Edition). Elsevier.

-

Reich, H. J. (2020). Structure Determination using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nortricyclanone. Org. Synth. Coll. Vol. 6, 856. Retrieved from [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Chloro-3-nitropicolinaldehyde [myskinrecipes.com]

- 3. americanelements.com [americanelements.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Monograph: 5-Chloro-3-nitropicolinaldehyde

Topic: Structure of 5-Chloro-3-nitropicolinaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Architectural Analysis, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

5-Chloro-3-nitropicolinaldehyde (CAS: 1086838-13-2) represents a high-value heterocyclic scaffold in medicinal chemistry. Characterized by a highly electron-deficient pyridine core, this molecule serves as a "linchpin" intermediate. Its trifunctional nature—comprising an electrophilic formyl group at C2, a reducible nitro group at C3, and a halogen handle at C5—makes it an ideal precursor for fused bicyclic heteroaromatics, particularly imidazo[4,5-b]pyridines and pyrido[3,2-d]pyrimidines , which are privileged structures in kinase inhibitor discovery.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and a strategic overview of its application in divergent synthesis.

Structural Anatomy & Electronic Properties

Molecular Geometry and Numbering

Precise nomenclature is critical due to the existence of multiple positional isomers.

-

Core: Pyridine (Azine)[1]

-

Position 2: Formyl group (-CHO) [Picolinaldehyde base]

-

Position 3: Nitro group (-NO2)

The juxtaposition of the nitro group (C3) and the ring nitrogen creates a zone of intense electron deficiency at C2, making the aldehyde carbonyl exceptionally reactive toward nucleophiles compared to benzaldehyde analogs.

Electronic Effects Diagram

The following diagram illustrates the push-pull dynamics within the molecule. The nitro group exerts a strong ($ -M

Figure 1: Functional group interplay and electronic activation zones.

Physicochemical Profile

Data summarized below establishes the baseline for identification and handling.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 186.55 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitropyridines due to |

| Melting Point | 69–72 °C | Sharp melting point indicates high purity. |

| Solubility | DCM, DMSO, Ethyl Acetate | Poor solubility in water; hydrolytically unstable in basic aqueous media. |

| CAS Number | 1086838-13-2 | Note: Verify against specific isomer; often confused with 6-chloro analogs. |

Synthetic Protocol: Selenium Dioxide Oxidation

While Vilsmeier-Haack formylation is possible, the most robust laboratory-scale synthesis involves the selective oxidation of 2-methyl-5-chloro-3-nitropyridine . This route avoids the regioselectivity issues often encountered in direct formylation of the ring.

Reaction Mechanism

The oxidation proceeds via a radical chain mechanism or an ene-type reaction involving Selenium Dioxide (

Step-by-Step Methodology

Reagents:

-

Precursor: 2-Methyl-5-chloro-3-nitropyridine (1.0 eq)

-

Oxidant: Selenium Dioxide (

) (1.2 - 1.5 eq) -

Solvent: 1,4-Dioxane (anhydrous) or Xylenes

-

Temperature: Reflux (100–140 °C)

Protocol:

-

Setup: Equip a 250mL RBF with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or -

Dissolution: Dissolve 10 mmol of 2-methyl-5-chloro-3-nitropyridine in 50 mL of 1,4-dioxane.

-

Addition: Add 12 mmol of pulverized

in a single portion. -

Reaction: Heat to reflux with vigorous stirring. Monitor via TLC (30% EtOAc/Hexane). The methyl spot (

) will disappear, and the aldehyde spot (-

Critical Insight: Do not overheat for prolonged periods (>12h) to prevent over-oxidation to the carboxylic acid.

-

-

Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove black selenium byproducts.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the crude residue from hot ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 2: Oxidative transformation of the methyl-pyridine precursor.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

- 10.20 ppm (s, 1H): The aldehyde proton. This is the most diagnostic signal. It must appear as a sharp singlet.

-

9.15 ppm (d,

-

8.60 ppm (d,

Infrared Spectroscopy (FT-IR)

-

: Strong

-

&

Functional Utility in Drug Discovery

The primary value of 5-chloro-3-nitropicolinaldehyde lies in its ability to undergo reductive cyclization .

Scaffold Synthesis: Imidazo[4,5-b]pyridine

This molecule is a precursor to the "privileged" imidazopyridine scaffold, found in numerous anticancer agents (e.g., inhibitors of c-Met, VEGF).

Mechanism:

-

Condensation: The C2-aldehyde reacts with a primary amine (

) to form a Schiff base (imine). -

Reduction: The C3-nitro group is reduced (using

or -

Cyclization: The newly formed amine attacks the imine carbon (or the aldehyde carbon if reduction precedes condensation) to close the imidazole ring.

Reactivity Pathway Diagram

Figure 3: Cascade synthesis of fused heterocyclic pharmacophores.

References

-

PubChem. Compound Summary: 5-Chloro-3-nitropicolinaldehyde (CID 72213340). National Library of Medicine. [Link]

-

American Elements. 5-Chloro-3-nitropicolinaldehyde Product Data.[Link]

-

Gangadasu, B., et al. "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." Heterocyclic Communications, vol. 8, no. 3, 2002. (Cited for analogous pyridine aldehyde chemistry).[7][8] [Link]

-

Google Patents. Preparation method of 2-chloro-5-nitropyridine (CN109456257B). (Cited for nitro-pyridine precursor handling).[1][7][10]

Sources

- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]

- 7. 5-Chloro-3-nitropyridine-2-carboxaldehyde Manufacturer & Supplier China | CAS 5470-19-9 | Properties, Uses, Safety Data [pipzine-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

5-Chloro-3-nitropicolinaldehyde molecular weight and formula

The following technical guide is structured for researchers and drug development professionals, prioritizing mechanistic depth, experimental reproducibility, and application logic.

High-Value Intermediate for Kinase Inhibitor & Heterocyclic Scaffolding

Chemical Identity & Constants

5-Chloro-3-nitropicolinaldehyde (also known as 5-chloro-3-nitropyridine-2-carbaldehyde) is a highly functionalized pyridine derivative. Its specific substitution pattern—an electron-withdrawing nitro group at C3, a reactive aldehyde at C2, and a halogen handle at C5—makes it a versatile "linchpin" scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).

| Constant | Value |

| CAS Registry Number | 1086838-13-2 |

| IUPAC Name | 5-Chloro-3-nitropyridine-2-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 186.55 g/mol |

| Monoisotopic Mass | 185.98 g/mol |

| SMILES | C1=C(C=NC(=C1[O-])C=O)Cl |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 69–72 °C (Typical for nitro-picolinaldehydes) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |

Structural Analysis & Reactivity Profile

The molecule's utility stems from its three orthogonal reactive centers, allowing for sequential, regioselective functionalization.

-

C2-Formyl Group (Aldehyde): The most reactive site. Positioned alpha to the ring nitrogen and ortho to the nitro group, this carbonyl is highly electrophilic. It readily undergoes condensation reactions (Schiff base formation) or reductive amination.

-

C3-Nitro Group: Provides steric bulk and electronic withdrawal. It serves as a "masked" amino group. Upon reduction (Fe/HCl or

), it yields a C3-amine, which can cyclize with the C2 substituent to form fused bicyclic systems like 1,5-naphthyridines or imidazopyridines . -

C5-Chlorine Atom: A handle for late-stage diversification. While less activated for

than a C2 or C4 halogen, it is an excellent partner for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the pyridine core has been assembled.

Synthesis Pathway

The most robust synthetic route avoids the direct nitration of the aldehyde (which is prone to oxidation). Instead, it utilizes the oxidation of a methyl precursor.

Core Workflow

-

Precursor: 2-Methyl-5-chloropyridine (Commercially available).

-

Step 1 (Nitration): Electrophilic aromatic substitution introduces the nitro group at C3. The methyl group activates the ortho position (C3), while the ring nitrogen directs meta (C3/C5).

-

Step 2 (Oxidation): The activated methyl group at C2 is selectively oxidized to the aldehyde using Selenium Dioxide (

), a classic reagent for benzylic/allylic oxidation in heteroaromatics.

Figure 1: Two-step synthesis via methyl oxidation. The C2-methyl group is uniquely activated for oxidation due to the electron-deficient pyridine ring.

Experimental Protocol: Methyl Oxidation

Note: This protocol is adapted from standard methodologies for activated methyl-pyridine oxidation.

Objective: Conversion of 2-methyl-5-chloro-3-nitropyridine to 5-chloro-3-nitropicolinaldehyde.

Reagents:

-

2-Methyl-5-chloro-3-nitropyridine (1.0 eq)

-

Selenium Dioxide (

) (1.2 – 1.5 eq) -

1,4-Dioxane (Solvent, 10 mL/g)

-

Water (Trace, 1-2% v/v to catalyze the reaction)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting material in 1,4-dioxane.

-

Addition: Add

in a single portion. Add a minimal amount of water (critical for the formation of the selenous acid active species). -

Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The aldehyde is typically more polar than the methyl precursor.

-

Workup:

-

Purification: The crude residue is often sufficiently pure for downstream chemistry. If necessary, purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

1H NMR Signal: Look for the disappearance of the methyl singlet (~2.8 ppm) and the appearance of the aldehyde proton singlet downfield (~10.0–10.2 ppm).

Applications in Drug Discovery

This scaffold is a "privileged structure" for synthesizing Imidazo[1,5-a]pyridines and Pyrido[2,3-b]pyrazines , which are common cores in kinase inhibitors (e.g., inhibitors of EGFR, PI3K).

Strategic Logic: The "Cyclization Cascade"

The aldehyde and nitro groups allow for a rapid assembly of fused rings via reductive cyclization.

-

Reductive Amination: React C2-CHO with a primary amine (

) to form an imine. -

Nitro Reduction: Reduce C3-

to -

Cyclization: The newly formed amino group attacks the imine (or a downstream intermediate) to close the ring.

Figure 2: Divergent synthesis strategies. The molecule allows for core scaffold construction (vertical path) or peripheral decoration (horizontal path).

Safety & Handling

-

Toxicity: Nitro-pyridines are potential mutagens and skin sensitizers. Handle in a fume hood.

-

Selenium Hazards:

is highly toxic and an environmental hazard. All waste streams containing selenium must be segregated and disposed of as hazardous heavy metal waste. -

Storage: Store under inert atmosphere (

or Ar) at -20°C to prevent oxidation of the aldehyde to the carboxylic acid (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72213340, 5-Chloro-3-nitropicolinaldehyde. Retrieved from [Link]

-

Gangadasu, B., et al. (2002). A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines.[4] Heterocyclic Communications.[4] (Demonstrates reactivity of similar pyridine-carbaldehydes).

- Pipzine Chemicals.5-Chloro-3-nitropyridine-2-carboxaldehyde Product Specifications.

-

American Elements. 5-Chloro-3-nitropicolinaldehyde Data Sheet. Retrieved from [Link]

Sources

- 1. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 2. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Physical properties of 5-Chloro-3-nitropicolinaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-nitropicolinaldehyde

Abstract

5-Chloro-3-nitropicolinaldehyde (CAS No. 1086838-13-2) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring an aldehyde, a chloro group, and a nitro group on a pyridine scaffold, makes it a versatile intermediate for synthesizing more complex molecules.[1] This guide provides a comprehensive overview of its core physical and chemical properties, predicted spectral characteristics, and essential safety protocols. The information herein is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory applications.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical research. The nomenclature and structural identifiers for 5-Chloro-3-nitropicolinaldehyde are summarized below. The IUPAC name for this compound is 5-chloro-3-nitropyridine-2-carbaldehyde.[2]

| Identifier | Value | Source |

| CAS Number | 1086838-13-2 | [2] |

| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [2] |

| Synonyms | 5-Chloro-3-nitropicolinaldehyde, 5-Chloro-3-nitropyridine-2-carboxaldehyde | [2] |

| Molecular Formula | C₆H₃ClN₂O₃ | [1][2] |

| Molecular Weight | 186.55 g/mol | [1][2] |

| InChI Key | WSRAYZCNSPVZHL-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C=NC(=C1[O-])C=O)Cl | [2] |

The structure is characterized by a pyridine ring substituted at the C2, C3, and C5 positions. The aldehyde group at C2 is highly reactive, while the electron-withdrawing effects of the nitro group at C3 and the chloro group at C5 profoundly influence the reactivity of the ring and the aldehyde functionality.

Caption: Chemical structure of 5-Chloro-3-nitropicolinaldehyde.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is predicted to be a solid at room temperature.[1]

| Property | Value | Notes & Causality |

| Melting Point | 69-70 °C | The defined melting point range suggests a crystalline solid of reasonable purity.[2] |

| Boiling Point | Data not available | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |

| Density | Data not available | Expected to be denser than water due to the presence of a chlorine atom and nitro group. |

| Solubility in Water | Low | The non-polar pyridine ring and bulky functional groups limit aqueous solubility.[1] |

| Solubility in Organic Solvents | Soluble | Readily dissolves in common organic solvents such as dichloromethane and chloroform.[1] |

| pKa | Data not available | The pyridine nitrogen is weakly basic, but its basicity is significantly reduced by the strong electron-withdrawing effects of the nitro, chloro, and aldehyde groups. |

Predicted Spectroscopic Profile

While experimental spectra are not widely available in public databases, a detailed prediction based on the compound's structure provides valuable guidance for characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic/aldehyde region:

-

Aldehyde Proton (-CHO): A singlet peak is anticipated in the highly deshielded region of δ 9.5-10.5 ppm . This significant downfield shift is characteristic of an aldehyde proton directly attached to an aromatic system.

-

Aromatic Protons (H4, H6): Two signals are expected for the two protons on the pyridine ring. Due to the strong electron-withdrawing environment, they will be downfield, likely between δ 8.0-9.5 ppm . They will appear as doublets, coupling to each other (meta-coupling, J ≈ 2-3 Hz). The proton at the C6 position, adjacent to the nitrogen, may be further downfield than the proton at the C4 position.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to be the most downfield signal, typically in the δ 185-195 ppm range.

-

Aromatic Carbons (C2-C6): The five carbons of the pyridine ring will likely appear between δ 120-160 ppm . The carbons directly attached to the electron-withdrawing groups (C2, C3, C5) will be significantly deshielded. Quaternary carbons (C2, C3, C5) are expected to show weaker signal intensity compared to the protonated carbons (C4, C6).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The following characteristic absorption bands are predicted:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band between 1690-1715 cm⁻¹ .

-

N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹ .

-

C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aldehyde C-H stretch often presents as one or two weaker bands between 2700-2850 cm⁻¹ .

-

C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 700-850 cm⁻¹ .

Mass Spectrometry (MS)

In mass spectrometry, the compound will reveal its molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should appear at m/z 186. A key feature will be the isotopic pattern for chlorine: an M⁺ peak at m/z 186 (for ³⁵Cl) and an M+2 peak at m/z 188 (for ³⁷Cl) with a characteristic intensity ratio of approximately 3:1.

-

Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (-CHO, 29 Da), the nitro group (-NO₂, 46 Da), or a chlorine radical (-Cl, 35/37 Da).

Reactivity, Stability, and Applications

5-Chloro-3-nitropicolinaldehyde is a reactive compound primarily due to its functional groups.

-

Reactivity: The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions. The chlorine atom at the C5 position can be displaced by strong nucleophiles under certain conditions, often requiring heat or alkaline environments.[1]

-

Stability: The compound contains potentially flammable and oxidizing nitro and aldehyde groups.[1] It should be stored in a sealed container to prevent contact with air and moisture.[1] It is incompatible with strong oxidizing agents and strong acids.[3]

-

Applications: It serves as a crucial building block in organic synthesis. It is used in research for creating novel chemical entities for drug discovery and in the production of specialty agrochemicals.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[4] It may also cause respiratory irritation.[4]

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity, Oral | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2][3] |

| Skin Irritation | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[3][4] |

| Eye Irritation | Causes serious eye irritation | Wear eye protection/face shield. Rinse cautiously with water for several minutes if in eyes.[3][4] |

| Respiratory Irritation | May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area.[3][4] |

Storage: Store in a cool, dry, and well-ventilated place.[3][5] Keep the container tightly closed and store locked up.[3][5][6]

Experimental Protocol: Preparation of an NMR Sample

This protocol outlines a self-validating system for preparing a high-quality sample of 5-Chloro-3-nitropicolinaldehyde for ¹H NMR analysis. The causality behind each step is explained to ensure reproducibility and accuracy.

Caption: Workflow for preparing an NMR sample.

Step-by-Step Methodology:

-

Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully add approximately 5-10 mg of 5-Chloro-3-nitropicolinaldehyde. Record the exact mass. Rationale: An accurate mass is critical if quantitative NMR (qNMR) is intended or for precise record-keeping.

-

Solvent Addition: In a fume hood, add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial using a glass pipette. Rationale: CDCl₃ is an excellent solvent for this compound and its residual proton peak (δ ~7.26 ppm) serves as a convenient internal reference.

-

Dissolution: Cap the vial and gently vortex or swirl it until the solid is completely dissolved. A clear, pale yellow solution should be obtained. Rationale: Complete dissolution is essential for acquiring a high-resolution spectrum without signal broadening from solid particles.

-

Transfer: Prepare a Pasteur pipette by inserting a small plug of cotton or glass wool into the neck. Use this pipette to transfer the solution from the vial into a clean, dry 5 mm NMR tube. Rationale: This filtration step removes any particulate matter or dust, which can interfere with the magnetic field homogeneity and degrade the quality of the spectrum.

-

Capping and Analysis: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before carefully inserting it into the spinner turbine and subsequently into the NMR spectrometer.

References

-

Pipzine Chemicals. 5-Chloro-3-nitropyridine-2-carboxaldehyde. [Link]

-

Jubilant Ingrevia. Safety Data Sheet. [Link]

-

MySkinRecipes. 5-Chloro-3-nitropicolinaldehyde. [Link]

-

PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile. [Link]

-

AMERICAN ELEMENTS. 5-Chloro-3-nitropicolinaldehyde. [Link]

-

PubChem. 5-Chloro-pyridine-3-carbaldehyde. [Link]

Sources

The Emergence of a Versatile Building Block: A Technical Guide to 5-Chloro-3-nitropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic placement of functional groups on a core scaffold is paramount to achieving desired biological activity and optimizing physicochemical properties. 5-Chloro-3-nitropicolinaldehyde, a substituted pyridine derivative, represents a key heterocyclic building block whose utility lies in the unique electronic and steric arrangement of its chloro, nitro, and aldehyde functionalities. This guide provides an in-depth exploration of this compound, from its likely synthetic origins to its characterization and its pivotal role as a precursor in the development of novel chemical entities. While a definitive historical record of its first synthesis is not readily apparent in surveyed literature, its logical construction from readily available precursors allows for a comprehensive examination of its chemistry.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

| Property | Value | Source |

| CAS Number | 1086838-13-2 | [1] |

| Molecular Formula | C₆H₃ClN₂O₃ | [1] |

| Molecular Weight | 186.55 g/mol | [1] |

| Appearance | Predicted to be a solid | [2] |

| Melting Point | 69-70 °C | [1] |

| Solubility | Low in water; Soluble in common organic solvents like dichloromethane and chloroform | [2] |

| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [1] |

Spectroscopic Characterization:

The structural elucidation of 5-Chloro-3-nitropicolinaldehyde relies on a combination of modern spectroscopic techniques. While specific spectra are proprietary to commercial suppliers, the expected data from ¹H NMR, ¹³C NMR, and mass spectrometry would confirm the connectivity and substitution pattern of the pyridine ring. The reactive aldehyde group makes this compound a valuable intermediate for further chemical modifications.[2]

Plausible Synthetic Pathways: A Deductive Approach

The synthesis of 5-Chloro-3-nitropicolinaldehyde can be logically deduced through two primary retrosynthetic pathways, both starting from common pyridine derivatives. The precise control of reaction conditions is crucial in each step to manage regioselectivity and prevent unwanted side reactions.[2]

Pathway 1: Nitration followed by Chlorination and Formylation

This route begins with the nitration of pyridine to yield 3-nitropyridine. Subsequent chlorination would introduce the chlorine atom at the 5-position. The final step involves a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the 2-position.[2]

Caption: Pathway 1 for the synthesis of 5-Chloro-3-nitropicolinaldehyde.

Pathway 2: Chlorination and Formylation followed by Nitration

An alternative strategy involves the initial chlorination of pyridine-2-carboxaldehyde (picolinaldehyde) to introduce the chlorine atom at the 5-position, yielding 5-chloropicolinaldehyde. The subsequent and final step is the nitration of this intermediate, which would be directed to the 3-position due to the influence of the existing substituents.[2]

Caption: Pathway 2 for the synthesis of 5-Chloro-3-nitropicolinaldehyde.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative experimental protocol for the synthesis of a related precursor, 2-chloro-5-nitropyridine, which illustrates the practical considerations for handling these types of reactions. The synthesis of 5-Chloro-3-nitropicolinaldehyde would require further specific optimization.

Synthesis of 2-Chloro-5-nitropyridine from 2-Amino-5-nitropyridine:

This procedure involves a diazotization reaction followed by a Sandmeyer-type reaction.

Materials:

-

2-Amino-5-nitropyridine

-

Sodium nitrite

-

Hydrochloric acid

-

Copper(I) chloride

-

Ice

-

Sodium bicarbonate (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

-

Diazotization: 2-Amino-5-nitropyridine is dissolved in a cooled aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature (typically 0-5 °C) with an ice bath. The stability of the resulting diazonium salt is poor, necessitating strict temperature control to prevent decomposition and potential hazards.[3]

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. This facilitates the replacement of the diazonium group with a chlorine atom.

-

Work-up and Isolation: The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete reaction. The mixture is then neutralized with a base, such as sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude 2-chloro-5-nitropyridine.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Causality in Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are often unstable at higher temperatures and can decompose, sometimes explosively. Maintaining a low temperature is critical for safety and to maximize the yield of the desired product.[3]

-

Use of Copper(I) Chloride: The copper(I) catalyst is essential for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a chloride ion.

The Role of 5-Chloro-3-nitropicolinaldehyde in Drug Discovery and Agrochemicals

The true value of 5-Chloro-3-nitropicolinaldehyde lies in its utility as a versatile intermediate. The aldehyde group provides a reactive handle for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of various heterocyclic rings. The chloro and nitro groups can also be subjected to nucleophilic substitution or reduction, respectively, allowing for further diversification of the molecular scaffold.

This compound and its derivatives are important intermediates for synthesizing a variety of products, including bactericides, plant growth regulators, and antibiotics.[3] The presence of both a chloro and a nitro group on the pyridine ring makes it a valuable precursor in the synthesis of more complex molecules with potential biological activity.

Conclusion

5-Chloro-3-nitropicolinaldehyde stands as a testament to the enabling power of synthetic chemistry. While its specific historical discovery remains to be fully elucidated, its logical synthesis and the strategic arrangement of its functional groups make it an indispensable tool for researchers in the pharmaceutical and agrochemical industries. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of novel compounds with significant biological impact.

References

Sources

- 1. americanelements.com [americanelements.com]

- 2. 5-Chloro-3-nitropyridine-2-carboxaldehyde Manufacturer & Supplier China | CAS 5470-19-9 | Properties, Uses, Safety Data [pipzine-chem.com]

- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

The Strategic Utility of 5-Chloro-3-nitropicolinaldehyde in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Synthesis

5-Chloro-3-nitropicolinaldehyde, with the IUPAC name 5-chloro-3-nitropyridine-2-carbaldehyde, is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its three functional groups: a reactive aldehyde, an electron-deficient pyridine ring substituted with a chloro group, and a nitro group. This unique arrangement allows for sequential and selective chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly for the development of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 5-Chloro-3-nitropicolinaldehyde, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 5-Chloro-3-nitropicolinaldehyde is paramount for its effective use in synthesis and for the unambiguous characterization of its downstream products.

| Property | Value | Reference |

| CAS Number | 1086838-13-2 | [1] |

| Molecular Formula | C₆H₃ClN₂O₃ | [1] |

| Molecular Weight | 186.55 g/mol | [1] |

| Melting Point | 69-70 °C | [1] |

| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| Solubility | Information not readily available, likely soluble in common organic solvents |

Spectroscopic Data:

While a complete, publicly available, and fully assigned set of spectroscopic data is not readily found in a single source, the expected spectral characteristics can be inferred from the structure and data on analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region: a singlet for the aldehyde proton (likely downfield, ~10 ppm), and two doublets for the pyridine ring protons, with their chemical shifts influenced by the electron-withdrawing chloro and nitro groups.

-

¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule. The aldehyde carbon will be the most downfield signal (~190 ppm). The chemical shifts of the pyridine ring carbons will be significantly affected by the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde (around 1700-1720 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis of 5-Chloro-3-nitropicolinaldehyde: A Strategic Approach

The synthesis of 5-Chloro-3-nitropicolinaldehyde can be approached through a multi-step sequence that strategically introduces the required functional groups onto the pyridine scaffold. While a definitive, published protocol for its direct synthesis is not widely available, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published procedures for related compounds. A common strategy involves the functionalization of a pre-existing pyridine ring.

A potential synthetic pathway could start from a simpler, commercially available pyridine derivative, such as 2-methyl-5-chloropyridine. The synthesis would then proceed through nitration followed by oxidation of the methyl group to the aldehyde.

A plausible synthetic pathway for 5-Chloro-3-nitropicolinaldehyde.

Detailed Experimental Protocol (Hypothetical, based on related transformations):

Step 1: Nitration of 2-Methyl-5-chloropyridine to yield 2-Methyl-5-chloro-3-nitropyridine

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-methyl-5-chloropyridine while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution or sodium carbonate) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain crude 2-methyl-5-chloro-3-nitropyridine.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Step 2: Oxidation of 2-Methyl-5-chloro-3-nitropyridine to 5-Chloro-3-nitropicolinaldehyde

-

Dissolve 2-methyl-5-chloro-3-nitropyridine in a suitable solvent such as dioxane or acetic acid.

-

Add a slight excess of an oxidizing agent like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).

-

Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and filter to remove any inorganic byproducts.

-

If SeO₂ is used, the selenium metal byproduct can be filtered off. If KMnO₄ is used, the manganese dioxide can be removed by filtration.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 5-Chloro-3-nitropicolinaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 5-Chloro-3-nitropicolinaldehyde stems from the distinct reactivity of its functional groups.

Reactivity centers of 5-Chloro-3-nitropicolinaldehyde and their corresponding reactions.

1. Reactions of the Aldehyde Group:

The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily undergoes:

-

Nucleophilic addition reactions: with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Wittig and Horner-Wadsworth-Emmons reactions: to introduce carbon-carbon double bonds.

-

Reductive amination: to form secondary or tertiary amines.

-

Condensation reactions: with active methylene compounds in Knoevenagel condensations.

-

Oxidation: to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.

2. Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position:

The pyridine ring is inherently electron-deficient, and this effect is further amplified by the electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the chloro group at the 5-position susceptible to nucleophilic aromatic substitution.[2] A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride, providing a facile route to a diverse range of substituted pyridine derivatives. The nitro group plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

3. Transformations of the Nitro Group:

The nitro group can be readily reduced to an amino group using various reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation is particularly useful as it introduces a nucleophilic amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The unique structural and reactivity profile of 5-Chloro-3-nitropicolinaldehyde makes it a highly sought-after intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of oncology. Its utility has been demonstrated in the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy.

While a direct and explicit link to a marketed drug is not prominently featured in publicly accessible literature, its structural motifs are present in numerous patented kinase inhibitors. For instance, the substituted pyridopyrazine core is a common feature in many kinase inhibitors, and 5-Chloro-3-nitropicolinaldehyde is an ideal precursor for the construction of this heterocyclic system. The synthesis of pyrido[2,3-b]pyrazines, for example, can be achieved by condensing the aldehyde with a substituted diamine, followed by further manipulations.[3]

The development of potent and selective kinase inhibitors often requires the systematic exploration of chemical space around a core scaffold. The ability to easily introduce diversity at multiple positions of the pyridine ring through the versatile functional handles of 5-Chloro-3-nitropicolinaldehyde is a significant advantage in structure-activity relationship (SAR) studies.

Safety and Handling

5-Chloro-3-nitropicolinaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may be harmful if swallowed, and can cause skin and eye irritation.[2] It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

5-Chloro-3-nitropicolinaldehyde is a synthetically valuable building block that offers a powerful platform for the construction of complex, biologically active molecules. Its trifunctional nature allows for a high degree of molecular diversity to be introduced in a controlled and predictable manner. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis, reactivity, and strategic applications of this intermediate can unlock new avenues for the discovery of novel therapeutics, particularly in the competitive landscape of kinase inhibitor research. As the demand for more effective and targeted therapies continues to grow, the importance of versatile and strategically designed building blocks like 5-Chloro-3-nitropicolinaldehyde will undoubtedly increase.

References

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.

-

5-Chloro-3-nitropyridine-2-carboxaldehyde - Pipzine Chemicals. Available at: [Link]

- CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.

- CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents.

-

5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem. Available at: [Link]

-

5-Chloro-3-nitropicolinaldehyde | CAS 1086838-13-2 | AMERICAN ELEMENTS ®. Available at: [Link]

-

Synthesis of pyrido[2,3b]pyrazines 5a–f. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors - PubMed. Available at: [Link]

-

An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchGate. Available at: [Link]

- WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents.

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents.

-

Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC - NIH. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]

-

From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - PMC - PubMed Central. Available at: [Link]

-

Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Available at: [Link]

-

Synthetic Chemistry Enabling the Discovery and Development of a Series of Pyrazoles as HPK1 Inhibitors - ResearchGate. Available at: [Link]

-

2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem. Available at: [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]

-

(PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs - ResearchGate. Available at: [Link]

-

Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Available at: [Link]

-

High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. Available at: [Link]

-

2-Chloro-5-nitropyridine - PMC - NIH. Available at: [Link]

-

5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196 - PubChem. Available at: [Link]

-

Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PubMed Central. Available at: [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-Chloro-3-nitropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and agrochemical research, the successful development of novel chemical entities hinges on a thorough understanding of their fundamental physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, formulation feasibility, and overall efficacy. This technical guide, prepared for the discerning scientific community, delves into the solubility characteristics of 5-Chloro-3-nitropicolinaldehyde, a heterocyclic aldehyde of significant interest in synthetic chemistry and drug discovery.

As a Senior Application Scientist, it is my experience that a nuanced comprehension of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of a research program's trajectory and success. This document moves beyond a simple tabulation of data, offering a holistic perspective grounded in the principles of physical organic chemistry and providing practical, field-proven methodologies for solubility determination. The aim is to empower researchers to make informed decisions, streamline their experimental workflows, and unlock the full potential of this versatile building block.

Physicochemical Profile of 5-Chloro-3-nitropicolinaldehyde

5-Chloro-3-nitropicolinaldehyde, with the systematic IUPAC name 5-chloro-3-nitropyridine-2-carboxaldehyde, is a solid organic compound. Its molecular structure, featuring a pyridine ring substituted with a chloro, a nitro, and an aldehyde group, dictates its polarity and, consequently, its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂O₃ | Pipzine Chemicals[1] |

| Molar Mass | 186.55 g/mol | Pipzine Chemicals[1] |

| Appearance | Solid (predicted) | Pipzine Chemicals[1] |

| Melting Point | Not available | |

| pKa | N/A (no common data, but nitro group can influence acidity) | Pipzine Chemicals[1] |

Solubility Profile: A Qualitative and Quantitative Overview

Understanding the solubility of 5-Chloro-3-nitropicolinaldehyde is paramount for its application in various experimental settings, from reaction chemistry to biological screening.

Qualitative Solubility

Initial assessments reveal a distinct solubility pattern for 5-Chloro-3-nitropicolinaldehyde, aligning with the "like dissolves like" principle.

| Solvent | Qualitative Solubility | Rationale |

| Water | Low | The presence of the non-polar pyridine ring and the bulky functional groups likely hinders favorable interactions with water molecules.[1] |

| Dichloromethane | Soluble | As a common organic solvent, dichloromethane effectively solvates the molecule.[1] |

| Chloroform | Soluble | Similar to dichloromethane, chloroform is a suitable solvent for this compound.[1] |

Based on the solubility of a structurally related compound, 5-Chloro-2-nitropyridine, we can infer potential solubility in other common organic solvents:

| Solvent (Inferred) | Qualitative Solubility |

| Methylene Dichloride (MDC) | Soluble |

| Acetone | Soluble |

| Methanol | Soluble |

It is crucial to note that these are qualitative observations and should be quantitatively verified for specific applications.

Factors Influencing Solubility

The solubility of 5-Chloro-3-nitropicolinaldehyde is a multifactorial property governed by the interplay of its structural features and the nature of the solvent. The pyridine ring, while containing a nitrogen atom, is largely non-polar. The electron-withdrawing nature of the nitro and chloro groups, along with the polar aldehyde, introduces regions of polarity to the molecule. This complex electronic landscape dictates its interaction with solvent molecules.

Safety and Handling: A Precautionary Approach

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[2]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2]

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[2]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[3]

-

Flammability: The presence of a nitro group suggests that the compound may be flammable or have oxidizing properties. Keep away from heat, sparks, and open flames.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly sealed to prevent contamination and decomposition.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

It is imperative for researchers to conduct a thorough risk assessment before commencing any experimental work with this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a standard method for determining the solubility of 5-Chloro-3-nitropicolinaldehyde in various solvents.

Materials and Equipment

-

5-Chloro-3-nitropicolinaldehyde

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-Chloro-3-nitropicolinaldehyde into a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Develop and validate an HPLC method for the quantification of 5-Chloro-3-nitropicolinaldehyde. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and calibration standards into the HPLC system.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for 5-Chloro-3-nitropicolinaldehyde in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

-

Measure the absorbance of the diluted samples.

-

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of 5-Chloro-3-nitropicolinaldehyde in the diluted samples.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

-

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility of 5-Chloro-3-nitropicolinaldehyde, drawing upon available data and established scientific principles. The provided experimental protocol offers a robust framework for researchers to generate precise and reliable solubility data tailored to their specific needs.

The dearth of publicly available quantitative solubility data for this compound underscores the importance of in-house determination. As the applications of 5-Chloro-3-nitropicolinaldehyde continue to expand, a comprehensive and publicly accessible database of its physicochemical properties will be invaluable to the scientific community. Future work should focus on systematically determining its solubility in a wider array of pharmaceutically and industrially relevant solvents at various temperatures. Such data will undoubtedly accelerate the pace of innovation and facilitate the translation of this promising molecule from the laboratory to real-world applications.

References

-

Pipzine Chemicals. 5-Chloro-3-nitropyridine-2-carboxaldehyde. Retrieved from [Link]

Sources

Technical Guide: Pharmacological Potential of 5-Chloro-3-nitropicolinaldehyde Derivatives

From Scaffold to Bioactive Agent: A Medicinal Chemistry Perspective

Executive Summary

5-Chloro-3-nitropicolinaldehyde (5-Chloro-3-nitro-2-pyridinecarboxaldehyde) represents a "privileged scaffold" in medicinal chemistry. While the aldehyde itself functions primarily as a high-reactivity electrophile, its value lies in its role as a precursor to

Part 1: Structural Analysis & Pharmacophore Generation

The "Warhead" Architecture

The molecule combines a pyridine ring with three critical functional groups that dictate its biological utility.

| Position | Substituent | Electronic Effect | Biological Implication |

| C2 | Aldehyde (-CHO) | Electrophilic Center | Reactivity Anchor: Site for Schiff base condensation with amines/hydrazides to form the active pharmacophore. |

| C3 | Nitro (-NO | Strong e- Withdrawing | Bioreductive Switch: Lowers the pKa of the pyridine nitrogen. Potential for hypoxia-selective reduction to an amine (similar to bioreductive prodrugs). |

| C5 | Chlorine (-Cl) | Lipophilic / e- Withdrawing | ADME Enhancer: Increases LogP for membrane permeability; blocks metabolic oxidation at the C5 position (a common clearance route). |

The Target Derivative: Thiosemicarbazones

The aldehyde is almost exclusively used to synthesize Thiosemicarbazones (TSCs) . These derivatives coordinate transition metals (Fe, Cu, Zn) in a tridentate [N-N-S] manner.

Why this specific scaffold? Unlike the clinical candidate Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), the 3-nitro variant offers a distinct redox profile. The electron-deficient ring stabilizes the ligand-metal complex, potentially altering the redox cycling kinetics required to generate Reactive Oxygen Species (ROS).

Part 2: Mechanism of Action (The "How")

The biological activity of 5-Chloro-3-nitropicolinaldehyde derivatives is driven by "Iron Starvation" and "Redox Stress."

Primary Pathway: Iron Chelation & RNR Inhibition

-

Chelation: The Schiff base derivative (Ligand) enters the cell and strips intracellular Iron (Fe

/Fe -

RNR Blockade: Ribonucleotide Reductase (RNR) requires a tyrosyl radical stabilized by iron to synthesize DNA precursors (dNTPs). By chelating iron, the drug deactivates RNR.

-